1-Phenyl 2-(4' phenylthiazole-2'-yl) 4-n-butyl pyrazolidinedione sel de 2-pyridinopiperazine
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Overview
Description
1-Phenyl 2-(4’ phenylthiazole-2’-yl) 4-n-butyl pyrazolidinedione sel de 2-pyridinopiperazine is a complex organic compound that features a combination of phenyl, thiazole, pyrazolidinedione, and pyridinopiperazine moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl 2-(4’ phenylthiazole-2’-yl) 4-n-butyl pyrazolidinedione sel de 2-pyridinopiperazine typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the formation of the pyrazolidinedione core, and finally the introduction of the pyridinopiperazine moiety. Common reagents used in these reactions include thionyl chloride, hydrazine, and various aryl halides. Reaction conditions often involve refluxing in organic solvents such as ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-Phenyl 2-(4’ phenylthiazole-2’-yl) 4-n-butyl pyrazolidinedione sel de 2-pyridinopiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Aryl halides in the presence of a base such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-Phenyl 2-(4’ phenylthiazole-2’-yl) 4-n-butyl pyrazolidinedione sel de 2-pyridinopiperazine involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The pyrazolidinedione core may contribute to anti-inflammatory effects by inhibiting cyclooxygenase enzymes. The pyridinopiperazine moiety could enhance the compound’s ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl 2-(4’ phenylthiazole-2’-yl) pyrazolidinedione: Lacks the n-butyl and pyridinopiperazine moieties.
2-Phenylthiazole derivatives: Similar thiazole core but different substituents.
Pyrazolidinedione derivatives: Similar core structure but different aryl or alkyl groups.
Uniqueness
1-Phenyl 2-(4’ phenylthiazole-2’-yl) 4-n-butyl pyrazolidinedione sel de 2-pyridinopiperazine is unique due to its combination of functional groups, which may confer a distinct set of biological activities and chemical reactivity. The presence of the pyridinopiperazine moiety, in particular, may enhance its pharmacokinetic properties and broaden its range of applications.
Properties
CAS No. |
66181-60-0 |
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Molecular Formula |
C31H34N6O2S |
Molecular Weight |
554.7 g/mol |
IUPAC Name |
4-butyl-1-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazolidine-3,5-dione;1-pyridin-2-ylpiperazine |
InChI |
InChI=1S/C22H21N3O2S.C9H13N3/c1-2-3-14-18-20(26)24(17-12-8-5-9-13-17)25(21(18)27)22-23-19(15-28-22)16-10-6-4-7-11-16;1-2-4-11-9(3-1)12-7-5-10-6-8-12/h4-13,15,18H,2-3,14H2,1H3;1-4,10H,5-8H2 |
InChI Key |
USBZRWRGHIBBBE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C(=O)N(N(C1=O)C2=NC(=CS2)C3=CC=CC=C3)C4=CC=CC=C4.C1CN(CCN1)C2=CC=CC=N2 |
Origin of Product |
United States |
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